6-Bromo-2,3-dimethylbenzamide
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Overview
Description
6-Bromo-2,3-dimethylbenzamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylbenzamide typically involves the bromination of 2,3-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 6-bromo-2,3-dimethylbenzoic acid.
Reduction: Formation of 6-bromo-2,3-dimethylaniline.
Scientific Research Applications
6-Bromo-2,3-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4-dimethylbenzamide: Similar structure but with different substitution pattern.
N,N-Dimethylbenzamide: Lacks the bromine atom and has different chemical properties.
2,3-Dimethylbenzamide: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness
6-Bromo-2,3-dimethylbenzamide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activity. The bromine atom enhances its electrophilic properties, making it suitable for specific synthetic applications and interactions with biological targets.
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
RJJUFVLNCRFVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N)C |
Origin of Product |
United States |
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